

Application Note: Analytical Characterization of "2-Amino-N-cyclohexylbenzamide" by NMR Spectroscopy

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Compound of Interest

Compound Name: **2-Amino-N-cyclohexylbenzamide**

Cat. No.: **B1268408**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in the field of chemical and pharmaceutical sciences for the structural elucidation and purity assessment of synthesized compounds. This application note provides a detailed protocol for the analytical characterization of "**2-Amino-N-cyclohexylbenzamide**," a molecule of interest in medicinal chemistry and drug discovery. The methodologies described herein are fundamental for confirming the chemical structure and ensuring the quality of the compound for further studies. While specific experimental NMR data for **2-Amino-N-cyclohexylbenzamide** is not readily available in the public domain, this document presents a comprehensive protocol and data presentation template that can be applied once the spectra are acquired.

Chemical Structure

2-Amino-N-cyclohexylbenzamide (C₁₃H₁₈N₂O) consists of a benzamide core with an amino group at the ortho position of the benzene ring and a cyclohexyl group attached to the amide nitrogen.

Data Presentation

A thorough NMR analysis provides key parameters for structural confirmation. The following tables are structured to present the ^1H and ^{13}C NMR data for **2-Amino-N-cyclohexylbenzamide**. Please note: The values in these tables are hypothetical and serve as a template. Actual experimental data should be populated upon acquisition.

Table 1: ^1H NMR Data for **2-Amino-N-cyclohexylbenzamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
[Value]	[e.g., d, t, m]	[Value]	[#H]	[e.g., Ar-H, CH, NH]
[Value]	[e.g., s, br s]	-	[#H]	[e.g., NH ₂ , NH]
[Value]	[e.g., m]	[Value]	[#H]	[e.g., Cyclohexyl-H]
[Value]	[e.g., m]	[Value]	[#H]	[e.g., Cyclohexyl-H]

Table 2: ^{13}C NMR Data for **2-Amino-N-cyclohexylbenzamide**

Chemical Shift (δ) ppm	Assignment
[Value]	[e.g., C=O]
[Value]	[e.g., Ar-C]
[Value]	[e.g., Ar-C-NH ₂]
[Value]	[e.g., Cyclohexyl-C]

Experimental Protocols

A standardized and detailed experimental protocol is crucial for obtaining high-quality and reproducible NMR data.

1. Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Methanol-d₄ (CD_3OD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (e.g., -NH₂ and -NH).
- Sample Concentration: Weigh approximately 5-10 mg of "**2-Amino-N-cyclohexylbenzamide**" and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

- ¹H NMR Spectroscopy:
 - Spectrometer Frequency: 400 MHz
 - Pulse Sequence: Standard single-pulse experiment (e.g., ' zg30')
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay (d1): 1-2 seconds
 - Number of Scans (ns): 8-16 (can be increased for dilute samples)
 - Spectral Width: 10-12 ppm
 - Temperature: 298 K
- ¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
- Acquisition Time: 1-2 seconds
- Relaxation Delay (d1): 2 seconds
- Number of Scans (ns): 1024 or more (due to the low natural abundance of ^{13}C)
- Spectral Width: 200-220 ppm
- Temperature: 298 K

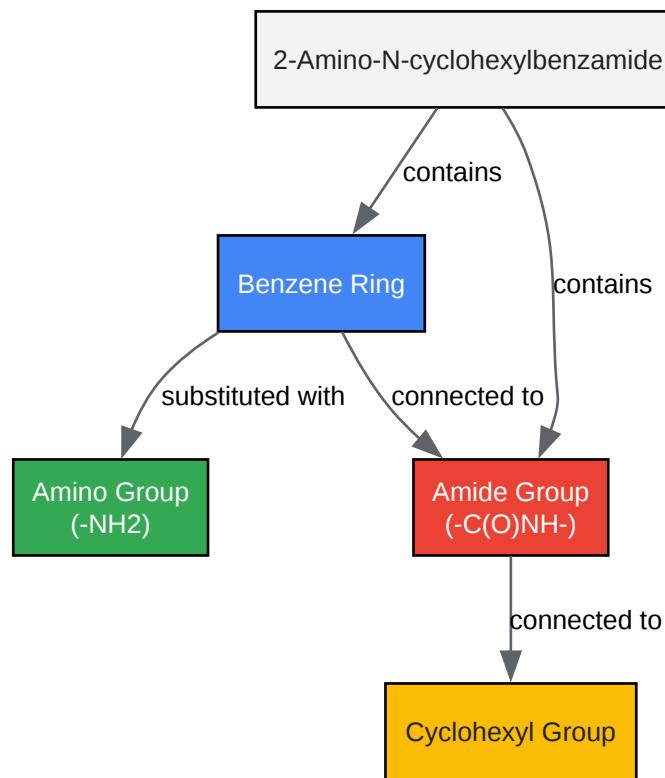
3. Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ^1H spectra and 1-2 Hz for ^{13}C spectra before Fourier transformation to improve the signal-to-noise ratio.
- Phasing: Manually or automatically phase correct the transformed spectrum to obtain a pure absorption lineshape.
- Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.
- Integration: Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons for each resonance.
- Peak Picking: Identify and list the chemical shifts of all significant peaks in both ^1H and ^{13}C spectra.

Visualizations

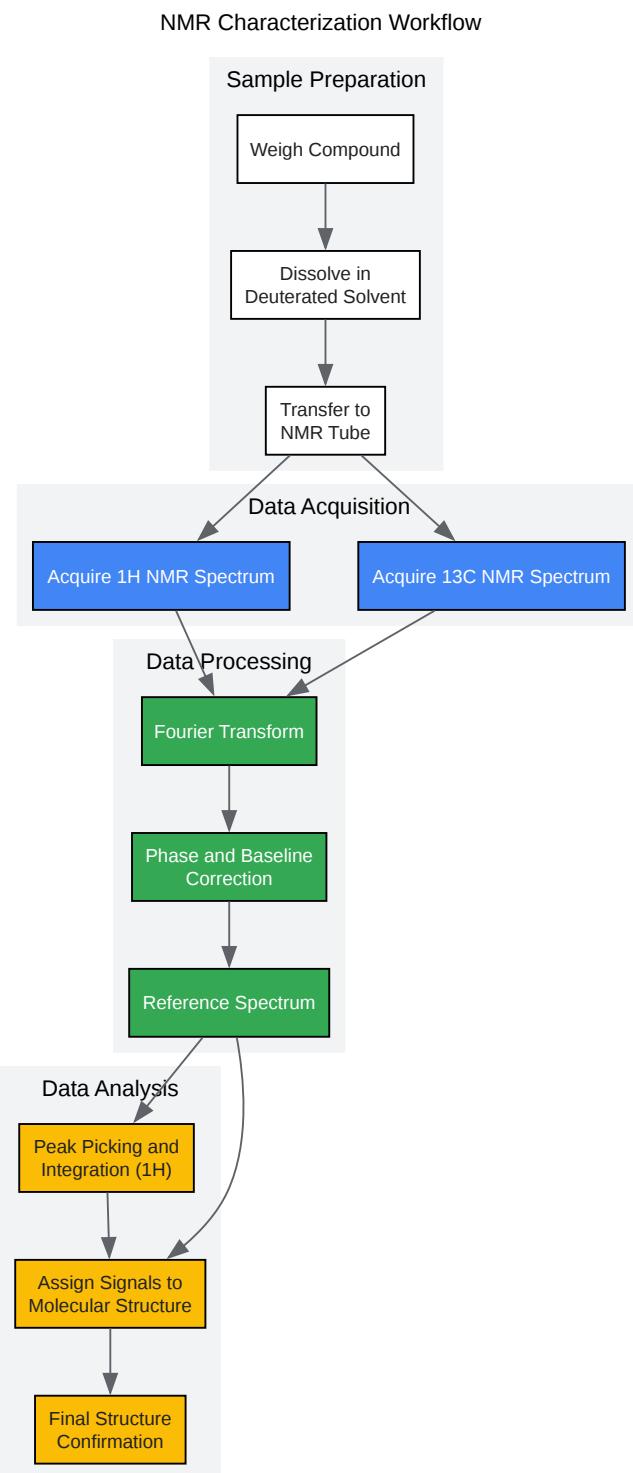
Logical Relationship of Structural Components

Logical Relationship of Structural Moieties

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Caption: Structural components of **2-Amino-N-cyclohexylbenzamide**.

Experimental Workflow for NMR Characterization



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Caption: General workflow for NMR sample analysis.

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